molecular formula C5H9N3 B1357010 1-ethyl-1H-pyrazol-3-amine CAS No. 55361-49-4

1-ethyl-1H-pyrazol-3-amine

Cat. No. B1357010
CAS RN: 55361-49-4
M. Wt: 111.15 g/mol
InChI Key: PZJGLURDALTFPQ-UHFFFAOYSA-N
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Description

“1-ethyl-1H-pyrazol-3-amine” is a derivative of pyrazole, which is a simple aromatic ring molecule comprising two nitrogen atoms and three carbon atoms . Pyrazole derivatives are considered a pharmacologically important active scaffold that possesses almost all types of pharmacological activities .


Synthesis Analysis

Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A special emphasis is placed on a thorough examination of response processes .


Chemical Reactions Analysis

Pyrazole compounds display a broad range of biological activities, including anti-inflammatory, anticonvulsant, anticancer, antiviral, antidepressant, analgesic, antibacterial, antifungal, and selective enzyme inhibition . They are advantageous frameworks able to provide useful ligands for receptors or enzymes .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-ethyl-1H-pyrazol-3-amine” include a molecular weight of 111.15 , a density of 1.3±0.1 g/cm3, a boiling point of 334.5±15.0 °C at 760 mmHg . The exact mass is 83.048347 and the LogP is -0.29 .

Scientific Research Applications

Synthesis and Catalysis:

  • Ethyl-1H-pyrazol-3-amine derivatives are utilized in the synthesis of novel compounds. For instance, ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products were synthesized using pyrazole-5-amine derivatives and activated carbonyl groups, indicating the role of these compounds in creating new N-fused heterocycles (Ghaedi et al., 2015).
Molecular Structures and Bioactivities

2. Ethyl 5-methyl-1-(((6-methyl-3-nitropyridin-2-yl) amino) methyl)-1H-pyrazole-3-carboxylate (L3) was synthesized and its structure identified by various spectroscopic methods. This study explored the physical and chemical properties of such compounds, confirming their potential biological activity against breast cancer and microbes (Titi et al., 2020).

Catalytic Applications

3. Pyrazolyl compounds, including 2-(3,5-di-tert-butyl-1H-pyrazol-1-yl)ethyl-amine, have been used to create zinc(II) carboxylate complexes. These complexes demonstrate catalytic efficiency in the copolymerization of CO2 and cyclohexene oxide, indicating the potential of 1-ethyl-1H-pyrazol-3-amine derivatives in polymer chemistry (Matiwane et al., 2020).

Pharmacological Potential

4. Ethyl 5-methyl-1-(naphthalen-2-yl)-1H-pyrazol-3-yloxy)ethyl morpholine (S1RA, E-52862), a derivative of 1-arylpyrazoles, exhibited significant activity in neuropathic pain models. This highlights the potential pharmacological applications of 1-ethyl-1H-pyrazol-3-amine derivatives in neurogenic pain management (Díaz et al., 2012).

Antiviral Activities

5. Ethyl-3-(1-adamantyl)-5-(4-methylphenyl)-1H-pyrazole-4-carboxylate, a related compound, showed high anti-smallpox activity, suggesting the potential use of 1-ethyl-1H-pyrazol-3-amine derivatives in developing antiviral agents (Moiseev et al., 2012).

Future Directions

Pyrazoles and their derivatives have been gaining more attention due to their interesting pharmacological properties . The search for new pyrazole-based compounds is of great interest to the academic community as well as industry . The most relevant results have been obtained for anticancer/anti-inflammatory compounds .

properties

IUPAC Name

1-ethylpyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3/c1-2-8-4-3-5(6)7-8/h3-4H,2H2,1H3,(H2,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZJGLURDALTFPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC(=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10480056
Record name 1-ethyl-1H-pyrazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10480056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-ethyl-1H-pyrazol-3-amine

CAS RN

55361-49-4
Record name 1-ethyl-1H-pyrazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10480056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-ethyl-1H-pyrazol-3-amine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
TG Le, A Kundu, A Ghoshal, NH Nguyen… - Journal of medicinal …, 2018 - ACS Publications
A phenotypic screen of a diverse library of small molecules for inhibition of the development of larvae of the parasitic nematode Haemonchus contortus led to the identification of a 1-…
Number of citations: 29 pubs.acs.org

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